molecular formula C25H26N2O9 B052492 Nauclecosidine CAS No. 121880-13-5

Nauclecosidine

Cat. No. B052492
M. Wt: 498.5 g/mol
InChI Key: RFCSEFDMNDMFCO-OUCBCNBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nauclecosidine is a natural alkaloid that is found in various plant species, including Nauclea pobeguinii and Uncaria tomentosa. It has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism Of Action

The mechanism of action of Nauclecosidine is not fully understood. However, it has been suggested that Nauclecosidine exerts its therapeutic effects by modulating various signaling pathways. For example, Nauclecosidine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Nauclecosidine has also been shown to activate the p53 signaling pathway, which is involved in the induction of apoptosis.

Biochemical And Physiological Effects

Nauclecosidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. Nauclecosidine has also been shown to induce the expression of genes involved in the induction of apoptosis. Additionally, Nauclecosidine has been shown to inhibit the replication of viruses such as HIV and influenza.

Advantages And Limitations For Lab Experiments

One advantage of using Nauclecosidine in lab experiments is its potential therapeutic properties. Nauclecosidine has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, which make it a promising candidate for the development of new drugs. However, one limitation of using Nauclecosidine in lab experiments is its availability. Nauclecosidine is a natural alkaloid that is found in limited plant sources, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of Nauclecosidine. One direction is the development of new drugs based on the therapeutic properties of Nauclecosidine. Another direction is the study of the mechanism of action of Nauclecosidine, which will help in the development of more effective drugs. Additionally, the study of Nauclecosidine can be extended to other plant species to identify new sources of this alkaloid.

Synthesis Methods

Nauclecosidine can be synthesized by the extraction of alkaloids from plant sources. The extraction process involves the use of solvents such as ethanol or methanol to obtain the alkaloid-rich fraction. The fraction is then purified using chromatographic techniques such as HPLC or TLC. The purified Nauclecosidine can be characterized using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

Nauclecosidine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Nauclecosidine has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Nauclecosidine has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and influenza.

properties

CAS RN

121880-13-5

Product Name

Nauclecosidine

Molecular Formula

C25H26N2O9

Molecular Weight

498.5 g/mol

IUPAC Name

(1S)-14-hydroxy-19-methyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,14,18,20-heptaen-16-one

InChI

InChI=1S/C25H26N2O9/c1-10-13-8-15-18-12(11-4-2-3-5-14(11)26-18)6-7-27(15)22(32)17(13)23(33)35-24(10)36-25-21(31)20(30)19(29)16(9-28)34-25/h2-5,8,15-16,19-21,25-26,28-32H,6-7,9H2,1H3/t15-,16+,19+,20-,21+,25-/m0/s1

InChI Key

RFCSEFDMNDMFCO-OUCBCNBBSA-N

Isomeric SMILES

CC1=C(OC(=O)C2=C(N3CCC4=C([C@@H]3C=C12)NC5=CC=CC=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

SMILES

CC1=C(OC(=O)C2=C(N3CCC4=C(C3C=C12)NC5=CC=CC=C45)O)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC1=C(OC(=O)C2=C(N3CCC4=C(C3C=C12)NC5=CC=CC=C45)O)OC6C(C(C(C(O6)CO)O)O)O

Other CAS RN

121880-13-5

synonyms

nauclecosidine

Origin of Product

United States

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